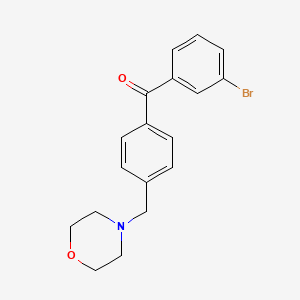

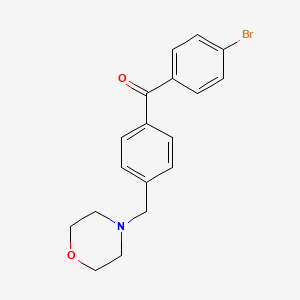

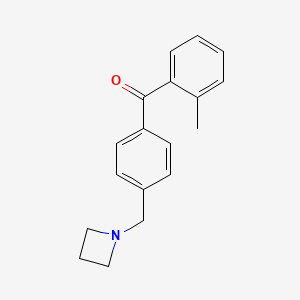

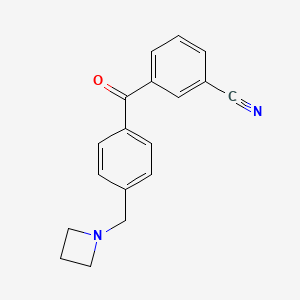

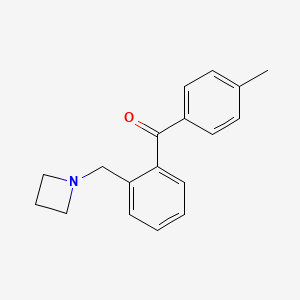

2-Azetidinomethyl-4'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azetidinomethyl-4'-methylbenzophenone is a compound that falls within the class of 2-azetidinones, which are four-membered cyclic amides. These compounds are of significant interest due to their utility in various chemical syntheses and potential biological activities. While the provided papers do not directly discuss 2-Azetidinomethyl-4'-methylbenzophenone, they do provide insights into the synthesis and characterization of related 2-azetidinone derivatives, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related 2-azetidinone derivatives is described in the papers. For instance, a practical synthesis of an intermediate in the synthesis of biotin from 4-formyl-3-mesyloxyazetidin-2-one is achieved through a series of steps including acid-catalyzed ring opening and a one-pot conversion involving triphosgene . Another study outlines the synthesis of 2-azetidinone derivatives from 2-aminobenzothiazole and various aromatic aldehydes through the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride . These methods highlight the versatility of 2-azetidinones in synthetic chemistry and suggest potential pathways for synthesizing 2-Azetidinomethyl-4'-methylbenzophenone.

Molecular Structure Analysis

The molecular structure of 2-azetidinone derivatives has been investigated using X-ray diffraction, as well as various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HMQC, and mass spectroscopy . For example, the trans- and cis-isomers of a specific 2-azetidinone derivative were synthesized and the structure of one isomer was elucidated using X-ray crystallography, revealing its crystallization in a monoclinic system . These studies provide a foundation for understanding the molecular structure of 2-azetidinone derivatives, which is crucial for predicting the reactivity and properties of 2-Azetidinomethyl-4'-methylbenzophenone.

Chemical Reactions Analysis

The chemical reactivity of 2-azetidinone derivatives can be inferred from the synthesis methods described. The formation of Schiff bases and subsequent cyclocondensation reactions indicate that these compounds can participate in nucleophilic substitution reactions and are amenable to further functionalization . The use of triphosgene in the synthesis of a biotin intermediate also suggests that 2-azetidinones can undergo reactions with reagents that facilitate the formation of cyclic ureas . These insights into the chemical reactivity of 2-azetidinone derivatives can help in understanding the types of chemical reactions that 2-Azetidinomethyl-4'-methylbenzophenone may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Azetidinomethyl-4'-methylbenzophenone are not detailed in the provided papers, the characterization of related 2-azetidinone derivatives through spectroscopic and X-ray diffraction methods provides valuable information about the general properties of this class of compounds . The solid-state structure obtained from X-ray diffraction and the spectroscopic data can be used to infer properties such as solubility, melting points, and stability of 2-azetidinone derivatives, which are important for practical applications in synthesis and potential pharmaceutical use.

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMNTAPHBUZDIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643688 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-methylbenzophenone | |

CAS RN |

898775-51-4 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.